9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine
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Overview
Description
9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine is an organic compound with the molecular formula C21H19N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a phenyl group and two methyl groups attached to the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the phenyl and dimethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it useful in studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which 9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules. Its ability to donate or accept electrons makes it a valuable component in electronic and photonic applications .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-amine: Similar in structure but lacks the phenyl group.
9,9-Diphenyl-9H-fluoren-2-amine: Contains two phenyl groups instead of one.
N-(9,9-Dimethyl-9H-fluoren-2-yl)aniline: Another derivative with different substituents.
Uniqueness
9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine is unique due to the specific arrangement of its phenyl and dimethyl groups, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
Molecular Formula |
C21H19N |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
9,9-dimethyl-3-phenylfluoren-2-amine |
InChI |
InChI=1S/C21H19N/c1-21(2)18-11-7-6-10-15(18)17-12-16(20(22)13-19(17)21)14-8-4-3-5-9-14/h3-13H,22H2,1-2H3 |
InChI Key |
FDJJICIGGBIIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC=CC=C4)N)C |
Origin of Product |
United States |
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